Ningnanmycin

Descripción

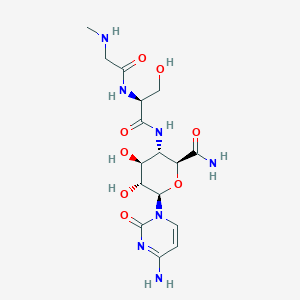

Ningnanmycin is a microbial pesticide derived from the fermentation broth of Streptomyces noursei var. xichangensis. It is known for its comprehensive antifungal, antibacterial, and antiviral activities, making it a valuable agent in agricultural biotechnology[“]

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C16H25N7O8 |

|---|---|

Peso molecular |

443.41 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxy-3-[[(2S)-3-hydroxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]oxane-2-carboxamide |

InChI |

InChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30)/t6-,9-,10-,11+,12-,15+/m0/s1 |

Clave InChI |

AMNAZJFEONUVTD-KEWDHRJRSA-N |

SMILES isomérico |

CNCC(=O)N[C@@H](CO)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)N)N2C=CC(=NC2=O)N)O)O |

SMILES canónico |

CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Technical Profile of Ningnanmycin: A Novel Biopesticide from Streptomyces

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ningnanmycin, a cytosine nucleoside peptide antibiotic, represents a significant advancement in the field of biopesticides. Isolated from the fermentation broth of Streptomyces noursei var. xichangensis, this compound exhibits a broad spectrum of activity against various plant pathogenic fungi, bacteria, and viruses. Its discovery by the Chengdu Institute of Biology, Chinese Academy of Sciences, marked a pivotal moment in the development of effective and environmentally benign alternatives to conventional chemical pesticides. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its production and analysis, a summary of its biological activity, and an exploration of its mechanisms of action, including the induction of plant systemic resistance.

Discovery and Isolation

This compound was first isolated from the soil actinomycete Streptomyces noursei var. xichangensis by researchers at the Chengdu Institute of Biology, Chinese Academy of Sciences. The producing strain is designated as CGMCC No. 0194. The isolation process from the fermentation broth is notably straightforward, avoiding complex chromatographic techniques and relying on simpler methods such as acidification, filtration, and drying to obtain the crude product.

Table 1: Key Characteristics of this compound

| Characteristic | Description |

| Producing Organism | Streptomyces noursei var. xichangensis |

| Chemical Class | Cytosine nucleoside peptide antibiotic |

| Molecular Formula | C₁₆H₂₅N₇O₈ |

| Molecular Weight | 443.41 g/mol |

| CAS Registry Number | 156410-09-2 |

Experimental Protocols

Fermentation of Streptomyces noursei var. xichangensis

This protocol outlines the submerged fermentation process for the production of this compound.

2.1.1. Media Composition

Table 2: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Corn Flour | 30 | 20 |

| Soybean Cake Powder | 40 | 30 |

| Glucose | 10 | 15 |

| Corn Starch | 10 | 10 |

| Yeast Extract | 1 | 2 |

| NaCl | 5 | 5 |

| CaCO₃ | 5 | 5 |

| (NH₄)₂SO₄ | 2 | 2 |

| KH₂PO₄ | 0.4 | 0.4 |

| MgSO₄·7H₂O | 3.5 | 3.5 |

| pH | 6.8 (adjusted with NaOH) | 6.8 (adjusted with NaOH) |

Source: Adapted from patent literature.

2.1.2. Fermentation Protocol

-

Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces noursei var. xichangensis from a slant culture into a flask containing the seed medium.

-

Seed Culture: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture: Transfer the seed culture (10% v/v) into a fermenter containing the production medium.

-

Fermentation Conditions: Maintain the fermentation at 28°C with an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 96-120 hours. Monitor pH and dissolved oxygen levels throughout the fermentation.

Fermentation workflow for this compound production.

Purification of this compound

This protocol describes a simplified method for the extraction and purification of this compound from the fermentation broth.

-

Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the mycelia. Collect the supernatant.

-

Acidification: Adjust the pH of the supernatant to 4.5 with a suitable acid (e.g., acetic acid). This may cause the precipitation of some impurities.

-

Filtration: Filter the acidified supernatant through a 0.45 µm filter to remove any precipitates.

-

Concentration and Drying: The clarified filtrate can be concentrated under vacuum. The concentrated solution is then dried to yield the crude this compound product. A patent has described heating the filtrate to 85°C for 2 minutes, followed by rapid cooling to 4°C, filtration, and vacuum drying at 50°C.

Simplified purification workflow for this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the analysis of this compound.

2.3.1. HPLC-MS/MS Method

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred due to the polar nature of this compound.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used.

-

Detection: Mass spectrometry (MS/MS) provides high sensitivity and selectivity for quantification.

-

Sample Preparation: Samples from fermentation broth or plant tissues may require solid-phase extraction (SPE) for cleanup and concentration prior to analysis.

Biological Activity and Efficacy

This compound exhibits a broad spectrum of activity against plant pathogens.

Table 3: Quantitative Efficacy of this compound

| Target Organism/Virus | Pathogen/Disease | Efficacy Metric | Value | Reference |

| Pseudopestalotiopsis camelliae-sinensis | Tea Gray Blight | EC₅₀ | 75.92 U/mL | [1][2] |

| Tobacco Mosaic Virus (TMV) | Tobacco Mosaic Disease | Inhibition of CP assembly | - | [3] |

| Potato Virus Y (PVY) | Potato Virus Y | Binding constant to CP | 1.34 µmol/L | [2] |

| Xanthomonas oryzae | Rice Bacterial Leaf Blight | Efficacy | Up to 90% |

Mechanism of Action

This compound employs a multi-pronged approach to combat plant diseases, acting directly on pathogens and indirectly by stimulating the plant's own defense systems.

Direct Antimicrobial and Antiviral Action

-

Antifungal: this compound inhibits the growth of fungal hyphae and induces detrimental morphological changes in cellular structures. A key mechanism is the interference with protein synthesis by targeting ribosomes.[1][2]

-

Antiviral: It directly binds to the coat protein (CP) of viruses like Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY), inhibiting their assembly and thereby reducing viral pathogenicity.[2][3]

-

Antibacterial: The antibacterial action involves the disruption of bacterial cell membrane synthesis by blocking the combination of phospholipids and fatty acids.

Induction of Plant Systemic Resistance

This compound is a potent elicitor of induced systemic resistance (ISR) and systemic acquired resistance (SAR) in plants.

-

Signaling Pathways: It activates multiple plant defense signaling pathways, including those mediated by jasmonic acid (JA) and salicylic acid (SA). This is evidenced by the increased expression of key regulatory genes such as NPR1 (a central regulator of SAR) and Jaz3 (a repressor in the JA signaling pathway).

-

Defense Gene Upregulation: Treatment with this compound leads to the upregulation of various defense-related genes, including PRXIIB, PRXIIE, PUB4, and PER42.

-

Enzyme Activity: It enhances the activity of defense-related enzymes such as Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD), which are involved in the synthesis of antimicrobial compounds and the management of oxidative stress.

Proposed signaling pathways for this compound-induced plant resistance.

Conclusion

This compound stands out as a promising biopesticide with a multifaceted mode of action. Its efficacy against a broad range of plant pathogens, coupled with its ability to stimulate the plant's innate immune system, makes it a valuable tool for integrated pest management strategies. The relatively simple production and purification process further enhances its potential for widespread agricultural application. Further research should focus on optimizing fermentation conditions for improved yields, expanding the understanding of its efficacy against a wider array of pathogens, and exploring its long-term impact on the agroecosystem. This technical guide provides a foundational resource for scientists and professionals in the field to advance the research and development of this compound and other novel biopesticides.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Ningnanmycin in Streptomyces noursei

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Ningnanmycin, a cytosine nucleoside peptide antibiotic produced by Streptomyces noursei var. xichangensis, has garnered significant interest for its potent antiviral and antifungal activities in agriculture. Despite its established use, the genetic and enzymatic blueprint for its biosynthesis remains largely unelucidated in publicly available scientific literature. This technical guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway for this compound. Drawing upon its known chemical structure and the established principles of non-ribosomal peptide synthetase (NRPS) and nucleoside antibiotic biosynthesis in Streptomyces, this document provides a hypothetical framework for its formation. We will delve into the proposed enzymatic steps, the architecture of a putative biosynthetic gene cluster (BGC), and outline the standard experimental protocols required to validate this proposed pathway. This guide is intended to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic machinery of this compound, paving the way for future metabolic engineering and drug development efforts.

Introduction to this compound

This compound is a secondary metabolite isolated from the fermentation broth of Streptomyces noursei var. xichangensis[1]. Chemically, it is classified as a cytosine nucleoside peptide antibiotic. Its structure consists of three primary moieties: a modified cytosine nucleoside (a glucopyranuronamide derivative), an L-serine residue, and a sarcosine (N-methylglycine) residue. This unique combination of a nucleoside and a dipeptide tail underpins its biological activity, which includes the inhibition of fungal growth and the suppression of plant viruses like Tobacco Mosaic Virus (TMV)[1][2]. While its efficacy as an agricultural antibiotic is well-documented, the biosynthetic pathway responsible for its production in S. noursei has not been fully characterized. Understanding this pathway is crucial for strain improvement, yield optimization, and the potential for creating novel this compound analogs through biosynthetic engineering.

Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound, a plausible biosynthetic pathway can be hypothesized. The assembly of this molecule likely involves a Non-Ribosomal Peptide Synthetase (NRPS) system for the peptide portion and a series of tailoring enzymes for the modification of the nucleoside moiety. The proposed pathway can be dissected into three key stages:

-

Formation of the Precursor Molecules: Synthesis of the activated forms of the building blocks: a modified cytosine nucleoside, L-serine, and sarcosine.

-

NRPS-mediated Assembly: The sequential condensation of L-serine and sarcosine, and their subsequent attachment to the modified nucleoside.

-

Post-assembly Tailoring: Final modifications to the assembled molecule to yield the mature this compound.

Putative Biosynthesis of the Modified Cytosine Nucleoside

The nucleoside portion of this compound is a derivative of cytosine linked to a modified glucose moiety (glucopyranuronamide). Its biosynthesis is proposed to start from primary metabolism, likely from the pentose phosphate pathway and nucleotide biosynthesis.

Caption: Proposed biosynthesis of the modified cytosine nucleoside moiety.

NRPS-Mediated Assembly of the Peptide Chain and Ligation to the Nucleoside

The dipeptide tail of this compound, consisting of L-serine and sarcosine, is likely assembled by a di-modular Non-Ribosomal Peptide Synthetase (NRPS). Sarcosine is derived from glycine through the action of a glycine N-methyltransferase.

The proposed NRPS would consist of two modules:

-

Module 1: Responsible for the activation and incorporation of L-serine.

-

Module 2: Responsible for the activation and incorporation of sarcosine.

The assembly process would proceed as follows:

-

Module 1 adenylation (A) domain activates L-serine and tethers it to the thiolation (T) domain.

-

Module 2 A domain activates sarcosine and tethers it to its T domain.

-

The condensation (C) domain of Module 2 catalyzes the formation of a peptide bond between the serine on Module 1 and the sarcosine on Module 2, resulting in a dipeptidyl-S-T-domain intermediate.

-

A terminal thioesterase (TE) domain would then catalyze the release of the dipeptide and its ligation to the modified cytosine nucleoside. The exact mechanism of this final attachment to the nucleoside is a key area for future investigation.

Caption: Proposed NRPS-mediated assembly of the this compound peptide tail and its ligation to the nucleoside.

Putative Biosynthetic Gene Cluster (BGC) and Enzymes

While the this compound BGC has not been identified, we can predict its key components based on the proposed pathway. A search for this BGC in the genome of S. noursei would likely reveal a cluster of genes encoding the following putative enzymes:

| Putative Enzyme | Proposed Function in this compound Biosynthesis |

| Non-Ribosomal Peptide Synthetase (NRPS) | A multi-modular enzyme responsible for the activation and condensation of L-serine and sarcosine. |

| Glycine N-methyltransferase | Catalyzes the methylation of glycine to form sarcosine. |

| UDP-glucose 6-dehydrogenase | Involved in the synthesis of the UDP-glucuronic acid precursor for the nucleoside sugar. |

| Glycosyltransferase | Attaches the cytosine base to the modified sugar moiety. |

| Amidotransferase/Amidase | Involved in the amidation of the glucuronic acid derivative. |

| Tailoring Enzymes (e.g., hydroxylases, methyltransferases) | May be involved in modifications of the nucleoside or peptide moieties. |

| Transport Proteins | Responsible for the export of this compound out of the cell. |

| Regulatory Proteins | Control the expression of the biosynthetic genes. |

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound would require a combination of genetic, biochemical, and analytical techniques. The following is a general outline of the experimental workflow that could be employed.

Genome Mining and BGC Identification

-

Whole-Genome Sequencing: The first step is to obtain a high-quality genome sequence of a this compound-producing strain of Streptomyces noursei var. xichangensis.

-

Bioinformatic Analysis: The genome would be analyzed using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. The search would specifically look for clusters containing NRPS genes, glycosyltransferase genes, and other genes consistent with the proposed pathway.

Gene Knockout and Heterologous Expression

-

Gene Inactivation: To confirm the involvement of a candidate BGC, targeted gene knockouts of key biosynthetic genes (e.g., the NRPS) would be performed using CRISPR/Cas9 or other gene editing techniques. The resulting mutant would be analyzed for the loss of this compound production.

-

Heterologous Expression: The entire putative BGC would be cloned and expressed in a heterologous host, such as a well-characterized Streptomyces strain (e.g., S. coelicolor or S. lividans). Production of this compound in the heterologous host would confirm the identity of the BGC.

Caption: A general experimental workflow for the identification and confirmation of a biosynthetic gene cluster.

In Vitro Enzymatic Assays

-

Protein Expression and Purification: Individual enzymes from the BGC would be overexpressed in a suitable host (e.g., E. coli) and purified.

-

Enzyme Assays: The function of each enzyme would be tested in vitro. For example, the adenylation domains of the NRPS would be tested for their substrate specificity for serine and sarcosine. The glycosyltransferase would be assayed for its ability to transfer the modified sugar to cytosine.

Quantitative Data

While specific quantitative data on the this compound biosynthetic pathway is not available, data on its production and bioactivity have been reported.

| Parameter | Value/Observation | Reference |

| Producing Organism | Streptomyces noursei var. xichangensis | [1] |

| Chemical Formula | C₁₆H₂₅N₇O₈ | - |

| Molecular Weight | 443.41 g/mol | - |

| Bioactivity | Antifungal, Antiviral (e.g., against Tobacco Mosaic Virus) | [1][2] |

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces noursei presents an intriguing area of research that remains to be fully explored. The putative pathway presented in this guide, centered around a non-ribosomal peptide synthetase, provides a solid foundation for future experimental investigation. The elucidation of the complete biosynthetic pathway, including the identification and characterization of the biosynthetic gene cluster and its encoded enzymes, will be instrumental for several reasons. Firstly, it will provide a deeper understanding of how this unique nucleoside peptide antibiotic is assembled. Secondly, it will open up avenues for metabolic engineering to improve this compound titers and to generate novel, potentially more potent, derivatives through combinatorial biosynthesis. The experimental roadmap outlined herein offers a clear strategy for achieving these goals, which could ultimately lead to the development of improved bio-pesticides for sustainable agriculture.

References

The Antifungal Frontier: A Technical Guide to Ningnanmycin's Action Against Phytopathogenic Fungi

Introduction: Ningnanmycin, a cytosine-nucleoside antibiotic derived from the fermentation of Streptomyces noursei var. xichangensis, has emerged as a potent biopesticide with significant antifungal and antiviral properties.[1] Its low toxicity to non-target organisms and ready degradation in the environment make it a compelling alternative to conventional chemical fungicides.[1] This guide provides an in-depth technical overview of this compound's antifungal properties, focusing on its mechanisms of action, efficacy against key phytopathogenic fungi, and the experimental protocols used to elucidate these characteristics. It is intended for researchers, scientists, and professionals in the field of drug development and plant pathology.

Quantitative Efficacy of this compound

This compound exhibits a broad spectrum of antifungal activity. Its efficacy, often quantified by the half-maximal effective concentration (EC50), has been determined for several economically important fungal pathogens. The data underscores its potent inhibitory effects on mycelial growth.

Table 1: In Vitro Efficacy (EC50) of this compound Against Phytopathogenic Fungi

| Fungal Species | Common Disease Caused | Host Plant(s) | Mean EC50 Value |

| Pseudopestalotiopsis camelliae-sinensis | Gray Blight Disease | Tea (Camellia sinensis) | 75.92 U/ml[1][2][3] |

| Sclerotinia homoeocarpa | Dollar Spot | Turfgrass | 0.01 µg/ml[2][4] |

| Colletotrichum cereale | Anthracnose | Turfgrass | 0.30 µg/ml[2][4] |

Mechanism of Antifungal Action

This compound's primary antifungal mechanism is the direct inhibition of fungal growth through the disruption of fundamental cellular processes.[4] The core action is the interference with protein synthesis, which triggers a cascade of detrimental effects on the fungal cell.[1][4]

Primary Target: Ribosomal Protein Synthesis

The central mechanism of this compound's antifungal activity is its ability to target fungal ribosomes, thereby disturbing the translation process and inhibiting protein synthesis.[1][2] This disruption prevents the formation of essential enzymes and structural proteins, leading to a cessation of growth and eventual cell death.[1] Transcriptome analysis of fungi exposed to this compound reveals that differentially expressed genes are predominantly enriched in pathways related to amino acid biosynthesis, aminoacyl-tRNA biosynthesis, and ribosome biogenesis, confirming that protein synthesis is a primary target.[1]

Downstream Consequences

The inhibition of protein synthesis leads to several observable and detrimental downstream effects on fungal hyphae:

-

Morphological and Ultrastructural Damage: Treatment with this compound induces significant morphological changes. Microscopic examination reveals hyphal inflation, deformities in new hyphal growth, and the appearance of granulations within the hyphae.[1] At the subcellular level, transmission electron microscopy has detailed damage to organelles, alterations in septa, and changes to extracellular polysaccharides.[1][2]

-

Disruption of Biosynthetic Pathways: The lack of essential proteins disrupts various metabolic and biosynthetic pathways vital for fungal survival, including the synthesis of lipids, sterols, amino acids, and nucleic acids.[1][4]

Figure 1: Mechanism of this compound's antifungal action.

Indirect Action: Induction of Plant Defense

In addition to its direct fungicidal effects, this compound acts as an activator of induced systemic resistance in host plants.[4] It stimulates plant defense signaling pathways, such as the MAPK pathway, and enhances the activity of defense-related enzymes like Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD).[4] This dual-action capability—directly inhibiting the pathogen while simultaneously bolstering host defenses—makes it a uniquely effective agent for disease control.

Experimental Protocols

The following sections detail the methodologies employed to characterize the antifungal properties of this compound.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol is used to determine the EC50 value of this compound against a target fungus.

-

Fungal Isolate: A pure culture of the target phytopathogenic fungus (e.g., Pseudopestalotiopsis camelliae-sinensis strain GZHS-2017-010) is maintained on a suitable medium.[1]

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.[1]

-

This compound Stock and Working Solutions: this compound is dissolved in sterile distilled water to create a stock solution. A series of dilutions are prepared to create working solutions for the desired final concentrations in the agar (e.g., 1, 5, 25, 50, 250, 750, 1,000, and 1,500 U/ml).[1][5]

-

Plate Preparation: The molten PDA is cooled to approximately 50-60°C. The this compound working solutions are mixed with the PDA at a 1:9 (v/v) ratio to achieve the final concentrations.[1][5] The amended PDA is poured into sterile Petri dishes. A control group with no this compound is also prepared.[5]

-

Inoculation: A mycelial plug (e.g., 6 mm diameter) is taken from the edge of an actively growing fungal culture and placed in the center of each PDA plate.

-

Incubation: Plates are incubated at a suitable temperature (e.g., 25-28°C) for a defined period (e.g., 7 days) or until the mycelium in the control plate reaches the edge.[1]

-

Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The inhibition rate is calculated using the formula: I (%) = [(C – T) / (C – D)] × 100, where 'I' is the inhibition rate, 'C' is the average colony diameter in the control group, 'T' is the average colony diameter in the treatment group, and 'D' is the diameter of the initial mycelial plug.[1][5] The EC50 value is then determined by probit analysis or linear regression of the inhibition rates against the logarithm of the this compound concentrations.[1]

Figure 2: Experimental workflow for determining antifungal EC50.

Protocol 2: Analysis of Morphological Changes via Electron Microscopy

This protocol is used to visualize the structural and ultrastructural damage caused by this compound.

-

Culture Preparation: The target fungus is grown in a liquid medium such as Potato Dextrose Broth (PDB) to generate sufficient mycelia.[1]

-

Treatment: The fungal culture is treated with a high concentration of this compound (e.g., 500 U/ml) for a specified duration (e.g., 14 hours).[5] A non-treated culture serves as the control.

-

Sample Fixation (for SEM): Hyphae are harvested and immediately fixed in a 2% glutaraldehyde solution in phosphate-buffered saline (PBS) overnight at 4°C.[5]

-

Washing and Dehydration: Samples are washed multiple times with PBS.[5] Subsequently, they are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 80%, 90%, 100%).

-

Critical Point Drying and Sputter Coating: The dehydrated samples are dried to the critical point and then coated with a thin layer of gold-palladium.

-

Imaging: Samples are observed and imaged using a Scanning Electron Microscope (SEM). A similar, more involved protocol for fixation (using osmium tetroxide), embedding (in resin), and ultrathin sectioning is required for Transmission Electron Microscopy (TEM).[1]

Conclusion

This compound presents a robust and multi-faceted approach to controlling phytopathogenic fungi. Its primary mode of action, the inhibition of protein synthesis, effectively halts fungal growth and viability. This direct antifungal activity is complemented by its ability to stimulate the host plant's own defense mechanisms. The quantitative data clearly demonstrates its high efficacy at low concentrations against several key pathogens. The detailed protocols provided herein serve as a foundation for further research and development of this promising biopesticide, paving the way for more sustainable and effective disease management strategies in agriculture.

References

- 1. Antifungal Activity and Possible Mode of Action of this compound Against Tea Gray Blight Disease Pathogen Pseudopestalotiopsis camelliae-sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

- 5. Mechanism of inhibition of eukaryotic protein synthesis by trichothecene fungal toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Ningnanmycin's Impact on Fungal Cell Wall Integrity: An Indirect Mechanism of Action

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ningnanmycin, a cytosine nucleoside peptide antibiotic derived from Streptomyces noursei var. xichangensis, is a broad-spectrum agent with established antifungal, antibacterial, and antiviral properties.[1] While its efficacy in controlling various plant pathogenic fungi is well-documented, its precise mode of action on the fungal cell wall is often misconstrued. This technical guide elucidates that this compound's primary antifungal mechanism is not the direct inhibition of cell wall synthesis, but rather the targeting of ribosomes to disrupt protein synthesis.[2][3] The observable, detrimental morphological changes to the fungal cell wall are a significant downstream consequence of this primary action. This document provides a comprehensive overview of this indirect mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the involved pathways and workflows.

Primary Mode of Action: Inhibition of Protein Synthesis

The core antifungal activity of this compound stems from its ability to interfere with protein synthesis within the fungal cell.[2] Transcriptomic and molecular analyses have indicated that this compound targets fungal ribosomes, leading to a disturbance in the translation process.[1][3][4] This inhibition of protein biosynthesis is the principal cause of the observed fungistatic and fungicidal effects. Studies on Pseudopestalotiopsis camelliae-sinensis, the pathogen responsible for tea gray blight, have shown that differentially expressed genes in response to this compound treatment are predominantly enriched in pathways related to amino acid biosynthesis, aminoacyl-tRNA biosynthesis, and ribosome biogenesis.[4] This provides strong evidence that the ribosome is a key target site for this compound's activity.[3][4]

The disruption of protein synthesis has a cascading effect on all cellular processes, including the maintenance and synthesis of the fungal cell wall, which is a dynamic structure requiring a constant supply of enzymes and structural proteins for its integrity and expansion.

Consequential Effects on Fungal Cell Wall Synthesis and Morphology

While not a direct inhibitor of cell wall synthesis enzymes, this compound treatment leads to profound and detrimental changes in the morphology and ultrastructure of the fungal cell wall. These effects are a direct result of the cell's inability to produce the necessary proteins for cell wall maintenance and growth.

Observed Morphological and Ultrastructural Changes

Microscopic studies have revealed a range of abnormalities in the hyphae of fungi treated with this compound. These include:

-

Hyphal Deformities: Newly formed hyphae often exhibit abnormal shapes, including inflation and swelling.[3]

-

Protoplasm Condensation: The cytoplasm within the hyphae appears condensed, with the appearance of granulations.[3]

-

Altered Septa: The distance between septa in the hyphae can become noticeably shorter.[3]

-

Changes in Extracellular Polysaccharides: A reduction in the amount of extracellular polysaccharides adhering to the hyphal surface has been observed.[1][3]

-

Internal Organelle Damage: Transmission electron microscopy has shown that beyond the cell wall, internal organelles such as the nucleus and mitochondria can atrophy, and their boundary structures become indistinct.[3]

These morphological changes collectively compromise the structural integrity of the fungus, leading to growth inhibition.

Quantitative Data on Antifungal Activity

The efficacy of this compound's indirect action on the fungal cell wall is reflected in its potent inhibition of mycelial growth. The following table summarizes the half-maximal effective concentration (EC₅₀) of this compound against a key phytopathogenic fungus.

| Fungal Species | EC₅₀ (U/mL) | Reference |

| Pseudopestalotiopsis camelliae-sinensis | 75.92 | [1][3][4] |

Postulated Indirect Mechanism of Action on the Fungal Cell Wall

The observed effects of this compound on the fungal cell wall can be explained by its primary role as a protein synthesis inhibitor. The fungal cell wall is a complex and dynamic structure composed primarily of chitin, glucans, and mannoproteins. Its synthesis and remodeling are orchestrated by a suite of enzymes, including chitin synthases and β-glucan synthases, as well as various structural proteins. The continuous production and proper functioning of these proteins are essential for maintaining cell wall integrity, especially during active growth.

By inhibiting the translation of the mRNAs encoding these vital proteins, this compound effectively halts the production of the molecular machinery required for cell wall synthesis and repair. This leads to a weakened and improperly formed cell wall that is unable to withstand the internal turgor pressure of the fungal cell, resulting in the observed morphological deformities and ultimately, growth arrest.

Signaling Pathways and Broader Cellular Impact

While direct research on this compound's influence on fungal cell wall integrity signaling pathways is limited, it is plausible that the cellular stress induced by the inhibition of protein synthesis could trigger compensatory stress response pathways. In many fungi, cell wall stress activates conserved signaling cascades such as the Cell Wall Integrity (CWI) pathway, which is often mediated by a MAP kinase (MAPK) cascade. However, in the case of this compound, the cell's ability to mount an effective compensatory response would be severely hampered by the ongoing blockade of protein synthesis.

Experimental Protocols

The following are summaries of the key experimental methodologies used to investigate the mode of action of this compound on fungal cells.

Antifungal Activity Assay (Mycelial Growth Rate Method)

-

Preparation of Media: this compound solutions of varying concentrations are mixed with a suitable growth medium, such as Potato Dextrose Agar (PDA), to create a concentration gradient.

-

Inoculation: Mycelial plugs from a fresh fungal culture are placed at the center of the this compound-containing and control plates.

-

Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 28°C) for a defined period (e.g., 5-7 days).

-

Measurement and Calculation: The diameter of the fungal colonies is measured. The inhibition rate is calculated using the formula: I (%) = [(C – T) / (C – D)] × 100, where I is the inhibition rate, C is the colony diameter in the control group, T is the colony diameter in the treatment group, and D is the diameter of the initial mycelial plug. The EC₅₀ value is then determined through regression analysis.[3][4]

Microscopic Observation of Morphological Changes

-

Optical Microscopy: Fungal hyphae treated with this compound are observed directly under a light microscope to identify changes in hyphal morphology, such as inflation, deformities, and protoplasm condensation.[1][3]

-

Scanning Electron Microscopy (SEM):

-

Fixation: Hyphae are fixed in a solution like 2% glutaraldehyde.

-

Dehydration: The samples are dehydrated through a graded ethanol series.

-

Drying and Coating: The samples are critical-point dried and then sputter-coated with a conductive metal (e.g., gold).

-

Imaging: The coated samples are observed with an SEM to visualize surface details, such as changes in hyphal smoothness and the presence of extracellular polysaccharides.[1][3]

-

-

Transmission Electron Microscopy (TEM):

-

Fixation and Staining: Hyphae are fixed (e.g., with glutaraldehyde), post-fixed (e.g., with osmium tetroxide), and stained (e.g., with uranyl acetate and lead citrate) to enhance contrast.

-

Dehydration and Embedding: The samples are dehydrated and embedded in resin.

-

Sectioning: Ultrathin sections are cut from the embedded samples.

-

Imaging: The sections are observed with a TEM to examine the internal ultrastructure of the hyphae, including organelles and the cell wall layers.[1][3]

-

Visualizations

References

Spectrum of activity for Ningnanmycin against plant pathogens

An In-depth Technical Guide to the Spectrum of Activity of Ningnanmycin Against Plant Pathogens

Introduction

This compound is a cytosine nucleoside peptide antibiotic discovered in the 1980s from the fermentation broth of the soil actinomycete Streptomyces noursei var. xichangensis.[1] It represents a significant biopesticide in contemporary agriculture due to its broad-spectrum activity against a variety of plant pathogens, including viruses, fungi, and bacteria.[1][2][3] This technical guide provides a comprehensive overview of the activity spectrum of this compound, detailing its efficacy, mechanisms of action, and the experimental protocols used to elucidate its bioactivity. The content is tailored for researchers, scientists, and professionals involved in drug development and plant protection.

Antiviral Spectrum of Activity

This compound is widely recognized for its potent antiviral properties, offering both preventive and therapeutic effects against several economically important plant viruses.[1][3]

Quantitative Efficacy Data

The antiviral efficacy of this compound has been quantified against several viruses, with a primary focus on its interaction with viral coat proteins and its ability to inhibit disease progression.

| Virus | Pathogen Target/Assay | Efficacy Metric | Value | Reference/Citation |

| Tobacco Mosaic Virus (TMV) | Curative Activity (in vivo) | EC50 | 281.22 µg/mL | [4] |

| Tobacco Mosaic Virus (TMV) | TMV Coat Protein (CP) | Binding Constant (Kd) | 1.10–3.96 µM | [5] |

| Tobacco Mosaic Virus (TMV) | TMV Virion | Binding Constant (Kd) | 25.8–52.3 μM | [5] |

| Potato Virus Y (PVY) | PVY Coat Protein (CP) | Binding Constant (Kd) | 1.34 µmol/L | [6] |

| Potato Virus Y (PVY) | PVY Replication Inhibition | Concentration | 500 μg/mL | [6] |

Mechanism of Antiviral Action

This compound employs a dual strategy to combat viral infections: direct interaction with viral components and induction of host plant resistance.

-

Direct Viral Inhibition : The most extensively studied mechanism involves the direct binding of this compound to the viral coat protein (CP).[5][7] In the case of Tobacco Mosaic Virus (TMV), this compound interferes with the assembly of the CP discs, which are crucial for encapsulating the viral RNA to form new virions.[5] This interaction can cause the disassembly of pre-formed CP aggregates back into monomers, leading to a significant loss of pathogenicity.[5][7] Similarly, this compound has been shown to interact with the PVY-encoded coat protein, inhibiting viral replication.[6]

-

Host-Mediated Resistance : Beyond direct action, this compound activates the plant's own defense systems.[1] It can induce systemic resistance, which helps protect uninfected parts of the plant.[8] This is achieved by stimulating defense signaling pathways, enhancing the biosynthesis of salicylic acid, and promoting the expression of pathogenesis-related proteins (PRPs).[1] In studies with Potato Virus Y, this compound was found to induce the expression of antiviral response genes such as PUB4, which confers resistance to PVY infection when overexpressed.[6]

Caption: Antiviral mechanisms of this compound.

Key Experimental Protocols

1. Half-Leaf Method for In Vivo Antiviral Assay: This method is used to assess the curative or protective activity of a compound against a virus on a live plant.

-

Virus Inoculation: The surface of a suitable host plant leaf (e.g., Nicotiana benthamiana) is lightly dusted with an abrasive like carborundum. A solution containing the virus (e.g., TMV) is then gently rubbed onto the entire leaf surface.

-

Compound Application: After a set period (e.g., for curative activity, post-inoculation), one half of the leaf, divided by the midrib, is treated with the this compound solution. The other half is treated with a control solution (e.g., distilled water).

-

Incubation and Observation: The plant is kept in a controlled environment for several days. The number of local lesions that appear on each half of the leaf is counted.

-

Data Analysis: The inhibition rate is calculated based on the difference in the number of lesions between the treated and control halves.

2. Microscale Thermophoresis (MST) for Binding Analysis: MST is used to quantify the binding affinity between this compound and a viral protein.

-

Protein Labeling: The target protein (e.g., purified TMV Coat Protein) is labeled with a fluorescent dye.

-

Serial Dilution: A serial dilution of this compound (the ligand) is prepared.

-

Incubation: The fluorescently labeled protein is mixed with each dilution of this compound and incubated briefly to allow binding to reach equilibrium.

-

Measurement: The samples are loaded into capillaries and placed in an MST instrument. A microscopic temperature gradient is applied, and the movement of the fluorescent molecules is monitored. The change in thermophoretic movement upon binding is measured.

-

Data Analysis: The changes in fluorescence are plotted against the ligand concentration, and the data are fitted to a binding curve to determine the dissociation constant (Kd).[5]

Antifungal Spectrum of Activity

This compound demonstrates broad-spectrum activity against a range of economically important plant pathogenic fungi.[1]

Quantitative Efficacy Data

The in vitro inhibitory activity of this compound has been determined for several fungal pathogens, highlighting its potent fungicidal properties.

| Pathogen | Disease | Efficacy Metric | Value | Reference/Citation |

| Sclerotinia homoeocarpa | Dollar Spot (Turfgrass) | EC50 | 0.01 µg/ml | [1][9] |

| Colletotrichum cereale | Anthracnose (Turfgrass) | EC50 | 0.30 µg/ml | [1][9] |

| Pseudopestalotiopsis camelliae-sinensis | Tea Gray Blight | EC50 | 75.92 U/ml | [10][11][12] |

Other susceptible fungal pathogens include those causing powdery mildew in wheat, cucumber, and cowpeas, as well as apple leaf spot.[1][10][13]

Mechanism of Antifungal Action

The antifungal action of this compound is primarily through direct inhibition of fungal growth and interference with key cellular processes.

-

Inhibition of Mycelial Growth : this compound directly impedes the growth and proliferation of fungal mycelia.[1]

-

Morphological Alterations : Treatment with this compound induces significant and detrimental morphological changes to the fungal hyphae. Transmission electron microscopy has revealed alterations in cellular and subcellular structures, including organelles, septa, and extracellular polysaccharides.[1][10][11]

-

Inhibition of Protein Synthesis : A key mechanism is the interference with protein synthesis. It is proposed that this compound targets ribosomes, disrupting the process of translation and thereby halting the production of essential proteins.[1][10][11] This disruption also affects various biosynthetic pathways within the fungal cell.

Caption: Antifungal mechanism of this compound.

Key Experimental Protocols

1. Mycelial Growth Rate Method for In Vitro Antifungal Assay: This protocol is standard for determining the EC50 value of a fungicide against a mycelial-growing fungus.

-

Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar, PDA) is prepared and autoclaved. While the medium is still molten, this compound is added from a stock solution to achieve a range of final concentrations. A control medium is prepared without this compound. The media are then poured into petri dishes.

-

Inoculation: A small plug of the target fungus, taken from the actively growing edge of a culture, is placed in the center of each petri dish.

-

Incubation: The plates are incubated in the dark at a specific temperature suitable for the fungus (e.g., 25°C) for several days.

-

Measurement: The diameter of the fungal colony is measured daily. The experiment is stopped when the colony in the control plate reaches a specific diameter (e.g., near the edge of the plate).

-

Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. These data are then used, often with a probit or logistic regression analysis, to determine the EC50 value, which is the concentration that inhibits growth by 50%.[10][12][13]

Caption: Workflow for in vitro antifungal EC50 determination.

2. Electron Microscopy for Morphological Studies:

-

Sample Preparation: Fungal hyphae are grown in the presence (at EC50 concentration) and absence of this compound. The hyphae are then fixed (e.g., with glutaraldehyde), dehydrated, and prepared for either Scanning Electron Microscopy (SEM) to view surface structures or Transmission Electron Microscopy (TEM) to view internal subcellular structures.

-

Imaging: Samples are imaged using the respective electron microscope.

-

Analysis: The images of treated and untreated hyphae are compared to identify changes in cell wall integrity, organelle structure, septa formation, and other cellular components.[10][11][14]

Antibacterial Spectrum of Activity

This compound has demonstrated efficacy against certain phytopathogenic bacteria, although its activity spectrum may be more specific than its antiviral and antifungal profiles.

Reported Efficacy

This compound is reported to be effective against several significant bacterial diseases.

-

Xanthomonas oryzae pv. oryzae : It shows high efficacy in controlling Bacterial Leaf Blight (BLB) in rice, with some reports indicating a control efficacy of up to 90%.[1]

-

Ralstonia solanacearum : It is considered an effective agent for the prevention and control of bacterial wilt in solanaceous plants like tomato and potato.[1]

-

Soft Rot : It is also reported to control soft rot in Chinese cabbage.[1]

It is important to note that some studies have found this compound to have no in vitro activity against other bacterial species such as Xanthomonas pruni at concentrations of 100 µg/ml, suggesting that its antibacterial action may be pathogen-specific.[9]

Mechanism of Antibacterial Action

The primary antibacterial mechanism is believed to be the direct inhibition of bacterial growth through the disruption of cell membrane synthesis.[1] Research indicates that this compound targets the formation of the bacterial cell membrane by preventing the combination of phospholipids and fatty acids. This interference compromises the integrity and functionality of the membrane, which is essential for bacterial survival, ultimately leading to cell death.[1]

Caption: Proposed antibacterial mechanism of this compound.

Key Experimental Protocols

1. Broth Microdilution Method for Antibacterial Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Preparation: A 96-well microtiter plate is used. A bacterial suspension of known concentration is prepared in a suitable broth medium (e.g., Luria-Bertani broth). This compound is serially diluted across the wells of the plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Control wells (no this compound, no bacteria) are included.

-

Incubation: The plate is incubated at an optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the solution in the well remains clear). This can be assessed visually or by measuring the optical density (OD) with a plate reader.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. More details about this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. This compound 10%Wp 10%Sp 2%SL 8%SL Biopesticide - Procro [procrochem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Activates Defense Systems against Potato Virus Y in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

- 9. US20130324493A1 - Compositions comprising this compound and uses therefor - Google Patents [patents.google.com]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. Antifungal Activity and Possible Mode of Action of this compound Against Tea Gray Blight Disease Pathogen Pseudopestalotiopsis camelliae-sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

Ningnanmycin: A Technical Guide to a Cytosine Nucleoside Peptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ningnanmycin is a cytosine nucleoside peptide antibiotic derived from the fermentation broth of Streptomyces noursei var. xichangensis.[1][2] It represents a significant biopesticide with a multi-pronged mechanism of action, demonstrating potent antiviral, antifungal, and antibacterial properties. This technical guide provides an in-depth overview of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to characterize its activity. Its dual ability to directly inhibit pathogen proliferation and to induce systemic resistance in host plants makes it a compelling subject for research and development in agriculture and beyond.[3][4]

Chemical and Physical Properties

This compound is a water-soluble, alkaline compound classified as a cytosine nucleoside antibiotic.[2][5] It is stable under acidic conditions but is susceptible to decomposition and inactivation in alkaline environments.[5][6]

| Property | Value |

| Chemical Name | 1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,4-dideoxy-4-[(N-methylglycyl-L-seryl)amino]-β-D-glucopyranuronamide |

| Molecular Formula | C₁₆H₂₅N₇O₈ |

| Molecular Weight | 443.41 g/mol |

| CAS Registry No. | 156410-09-2 |

| Appearance | White powder (pure form) |

| Solubility | Soluble in water and methanol; insoluble in acetone and benzene.[5] |

Mechanism of Action

This compound exhibits a broad spectrum of activity through distinct mechanisms tailored to different classes of pathogens.

Antiviral Mechanism

The antiviral action of this compound is a dual-pronged assault involving direct viral inhibition and induction of host plant immunity.[4]

-

Direct Interaction with Viral Coat Protein (CP): this compound directly binds to the coat protein (CP) of plant viruses, such as Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY).[3][7][8] This interaction disrupts the assembly of CP discs, causing them to dissociate into monomers.[7][9][10] The disassembly of the protective coat protein inhibits the formation of new, infectious virions, thereby reducing the pathogenicity of the virus.[3][9][11]

-

Induction of Systemic Acquired Resistance (SAR): this compound acts as an elicitor, triggering the plant's innate immune system.[3][4] It activates multiple defense signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This leads to the upregulation of a suite of defense-responsive genes, including receptor-like kinases (FLS2, RLK1), MAPKKK, calcium signaling genes (CML19), and phytohormone-responsive transcription factors (WRKY40, WRKY70).[3][12] The activation cascade also increases the expression of key regulatory genes like NPR1 (Non-expressor of Pathogenesis-Related Genes 1) and promotes the systemic accumulation of pathogenesis-related (PR) proteins, which are markers for SAR.[4] Furthermore, it enhances the activity of defense-related enzymes such as Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD).[13]

Antifungal Mechanism

This compound directly inhibits fungal growth and development through several actions:

-

Inhibition of Mycelial Growth: It effectively halts the proliferation of fungal mycelia.[1][14]

-

Morphological Disruption: Treatment with this compound induces significant detrimental changes to the cellular and subcellular structures of fungal hyphae, including organelles and septa.[7][14]

-

Interference with Protein Synthesis: A key mechanism is its ability to target fungal ribosomes, thereby disrupting translation and inhibiting protein synthesis, which is essential for fungal viability and growth.[7][15]

Antibacterial Mechanism

The primary antibacterial action of this compound is the disruption of bacterial cell membrane synthesis.[1] It is understood to block the combination of phospholipids and fatty acids, which compromises the integrity and functionality of the cell membrane, leading to the cessation of growth and eventual cell death.[1]

Quantitative Efficacy Data

The efficacy of this compound has been quantified against a range of viral, fungal, and bacterial pathogens.

Table 1: Antiviral Activity

| Target Virus | Method | Metric | Value | Reference |

| Potato Virus Y (PVY) | Microscale Thermophoresis (MST) | Binding Constant (Kd) | 1.34 µmol/L | [8] |

| Tobacco Mosaic Virus (TMV) | Isothermal Titration Calorimetry (ITC) | Binding Constant (Kd) | 3.3 µM | [16] |

| Tobacco Mosaic Virus (TMV) | Local Lesion Assay | Curative Activity (EC₅₀) | 281.22 µg/mL | [17] |

Table 2: Antifungal Activity (In Vitro)

| Target Fungus | Disease | Metric | Value | Reference |

| Pseudopestalotiopsis camelliae-sinensis | Tea Gray Blight | EC₅₀ | 75.92 U/ml | [14][15] |

| Sclerotinia homoeocarpa | Dollar Spot (Turfgrass) | EC₅₀ | 0.01 µg/ml | [1][15] |

| Colletotrichum cereale | Anthracnose (Turfgrass) | EC₅₀ | 0.30 µg/ml | [1][15] |

Table 3: Antibacterial and Field Efficacy

| Target Pathogen | Host Crop | Efficacy | Reference |

| Xanthomonas oryzae pv. oryzae | Rice | Up to 90% control of Bacterial Leaf Blight | [1] |

| Tobacco Mosaic Virus (TMV) | Tobacco | Effective prevention and control | [18] |

| Powdery Mildew | Wheat, Cucumber, Cowpea | Effective prevention and control | [18] |

| Apple Leaf Spot | Apple | Effective prevention and control | [18] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the bioactivity of this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. CN101978827B - this compound composition and preparation method thereof - Google Patents [patents.google.com]

- 3. Molecular Regulation of Host Defense Responses Mediated by Biological Anti-TMV Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of systemic resistance against tobacco mosaic virus by this compound in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Antifungal Activity and Possible Mode of Action of this compound Against Tea Gray Blight Disease Pathogen Pseudopestalotiopsis camelliae-sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Activates Defense Systems against Potato Virus Y in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. oncotarget.com [oncotarget.com]

- 11. This compound inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. US20130324493A1 - Compositions comprising this compound and uses therefor - Google Patents [patents.google.com]

- 16. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Physico-chemical Properties of Ningnanmycin: A Technical Guide for Researchers

This guide provides an in-depth overview of the physico-chemical properties of Ningnanmycin, a cytosine nucleoside peptide antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and insights into its mechanism of action.

Core Physico-chemical Data

This compound is a microbial pesticide produced by the fermentation of Streptomyces noursei var. xichangensis. It is a white or yellowish powder, readily soluble in water and methanol, but poorly soluble in organic solvents like acetone and benzene.[1][2][3] It exhibits stability in acidic conditions, while it is prone to decomposition in alkaline environments.[1][2][3]

Table 1: Summary of this compound's Physico-chemical Properties

| Property | Value | References |

| Molecular Formula | C₁₆H₂₅N₇O₈ | [4][5][6][7][8][9][10] |

| Molecular Weight | 443.41 g/mol | [4][5][7][8][10] |

| Appearance | Yellowish to off-white powder / White crystal powder | [1][2][3] |

| Melting Point | 195 °C | [6][9] |

| Solubility | Readily soluble in water and methanol; Hardly soluble in acetone and benzene. | [1][2][3][6] |

| Stability | Stable in acidic conditions; readily decomposes in alkaline conditions. | [1][2][3][6] |

| CAS Number | 156410-09-2 | [2][5][6][7][8][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's properties and activity. The following sections outline key experimental protocols.

Determination of Antifungal Activity (EC₅₀)

The half-maximal effective concentration (EC₅₀) against fungal pathogens can be determined using the mycelial growth rate method.[11][12]

Protocol:

-

Media Preparation: Prepare a series of potato dextrose agar (PDA) plates containing different concentrations of this compound. A stock solution of this compound is typically prepared in sterile distilled water and then mixed with the molten PDA to achieve the desired final concentrations.

-

Inoculation: Place a mycelial plug of the test fungus at the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature for the specific fungus until the mycelium in the control plate (without this compound) has reached a specified diameter.

-

Measurement: Measure the diameter of the fungal colony on each plate.

-

Calculation: Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelia on the control plates and T is the average diameter of the mycelia on the treated plates.

-

EC₅₀ Determination: Plot the inhibition percentage against the logarithm of the this compound concentration and determine the EC₅₀ value from the resulting dose-response curve.

Residue Analysis by HPLC-UVD

High-performance liquid chromatography with an ultraviolet detector (HPLC-UVD) is a common method for the quantification of this compound residues in environmental and biological samples.[13][14]

Protocol Outline:

-

Sample Preparation (e.g., soil):

-

Extract a known amount of the sample with a suitable solvent, such as acidified methanol.

-

Centrifuge the extract and collect the supernatant.

-

Concentrate the supernatant and redissolve it in the mobile phase.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the redissolved extract through an appropriate SPE cartridge to remove interfering substances.

-

Wash the cartridge and elute the this compound with a suitable solvent.

-

Evaporate the eluate to dryness and reconstitute it in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Use a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water with a buffer).

-

Detect the this compound using a UV detector at its maximum absorbance wavelength.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Antiviral Activity Assessment (Semi-leaf Method)

The semi-leaf method is a standard assay to evaluate the in-vitro and in-vivo antiviral activity of compounds against plant viruses like the Tobacco Mosaic Virus (TMV).[4]

Protocol Outline:

-

Plant Preparation: Use healthy, susceptible host plants (e.g., Nicotiana tabacum).

-

Inoculation: Mechanically inoculate one-half of a leaf with the virus. The other half of the leaf serves as a control.

-

Treatment: Apply the this compound solution to the entire leaf surface (both inoculated and uninoculated halves) at different concentrations.

-

Incubation: Keep the plants under controlled environmental conditions to allow for virus replication and symptom development.

-

Evaluation:

-

Count the number of local lesions on both halves of the leaf.

-

Calculate the percentage of inhibition of viral infection based on the reduction in the number of lesions on the treated half compared to the control half.

-

Signaling Pathways and Mechanism of Action

This compound exhibits a broad spectrum of activity, including antiviral, antifungal, and antibacterial effects, which are mediated through various mechanisms of action.

Antiviral Mechanism

This compound's antiviral activity is multifaceted. It can directly interfere with viral components and also induce the plant's own defense mechanisms.[4][7][8] A key mechanism is the direct binding to the coat protein of viruses like TMV, which inhibits the assembly of new virus particles.[4][7][8] Furthermore, this compound activates the plant's systemic acquired resistance (SAR) by inducing the expression of pathogenesis-related proteins and enhancing the production of salicylic acid.[4] This leads to a broad and long-lasting resistance to a variety of pathogens.

The following diagram illustrates the induction of plant defense signaling by this compound.

Caption: this compound's antiviral mechanism of action.

Antifungal and Antibacterial Mechanisms

Against fungi, this compound inhibits the growth of hyphae and causes morphological changes to fungal organelles.[4][11][12] It also interferes with protein synthesis by targeting ribosomes.[4][11][12] Its antibacterial action involves the disruption of the bacterial cell membrane synthesis.[4]

The following workflow illustrates a typical experimental process for investigating the antifungal properties of this compound.

Caption: Experimental workflow for antifungal analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN107462652A - A kind of method of this compound residual quantity in measure vegetable food - Google Patents [patents.google.com]

- 4. This compound | 156410-09-2 [m.chemicalbook.com]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Molecular Regulation of Host Defense Responses Mediated by Biological Anti-TMV Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Revisiting the role of MAPK signalling pathway in plants and its manipulation for crop improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. Antifungal Activity and Possible Mode of Action of this compound Against Tea Gray Blight Disease Pathogen Pseudopestalotiopsis camelliae-sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Biological Activity of Ningnanmycin

Authored for: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Ningnanmycin is a cytosine nucleoside peptide antibiotic produced by the fermentation of Streptomyces noursei var. xichangensis[1][2][3]. It has emerged as a significant agent in agricultural disease management due to its broad-spectrum biological activity, low toxicity, and environmentally friendly profile[2][4][5]. This technical guide provides a comprehensive overview of the early-stage research into this compound's antiviral, antifungal, and antibacterial properties. It details the compound's multifaceted mechanisms of action, presents key quantitative data from foundational studies, outlines the experimental protocols used to ascertain its efficacy, and visualizes the core biological pathways and workflows involved.

Antiviral Activity

This compound demonstrates potent antiviral activity against a range of economically important plant viruses, including Tobacco Mosaic Virus (TMV), Potato Virus Y (PVY), and Papaya Ringspot Virus (PRSV)[1][6]. Its mode of action is notably dual-pronged, involving both direct interaction with viral components and the induction of systemic resistance in the host plant[1].

Mechanisms of Antiviral Action

1.1.1. Direct Inhibition of Viral Assembly A primary antiviral mechanism of this compound is its ability to directly bind to the viral coat protein (CP), a crucial component for the assembly of new virions[1][7]. Studies on TMV have shown that this compound interacts with CP discs, causing them to disassemble into monomers and thereby inhibiting the polymerization process required for viral replication[7][8]. This interaction effectively neutralizes the virus's ability to form new, infectious particles[7][8]. Computational simulations and mutational analyses have identified specific amino acid residues on the TMV and PVY CPs that are critical for this binding[1][6][7].

Caption: Direct antiviral mechanism of this compound via coat protein binding.

1.1.2. Induction of Host Systemic Resistance Beyond direct viral targeting, this compound is a potent activator of induced systemic resistance in plants[1]. It triggers multiple defense signaling pathways, establishing a broad-spectrum protective state against pathogens[1][9]. Upon application, this compound leads to the upregulation of crucial defense-responsive genes, including receptor-like kinases (FLS2, RLK1), MAP kinases, and WRKY transcription factors (WRKY40, WRKY70)[9][10]. This activation stimulates phytohormone pathways, such as those for salicylic acid (SA) and jasmonic acid (JA), which are central to plant immunity[1][11]. The result is an enhanced production of defense-related enzymes like Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD), culminating in systemic acquired resistance[1][11][12].

References

- 1. This compound | Benchchem [benchchem.com]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. abmole.com [abmole.com]

- 5. CAS No. 156410-09-2 Pesticide Fungicide this compound 8% SL Supplier - this compound Fungicide Uses, this compound Pesticide | Made-in-China.com [m.made-in-china.com]

- 6. This compound Activates Defense Systems against Potato Virus Y in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Molecular Regulation of Host Defense Responses Mediated by Biological Anti-TMV Agent this compound [mdpi.com]

- 10. Molecular Regulation of Host Defense Responses Mediated by Biological Anti-TMV Agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Regulation of Host Defense Responses Mediated by Biological Anti-TMV Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactive Effect of Biological Agents Chitosan, Lentinan and this compound on Papaya Ringspot Virus Resistance in Papaya (Carica papaya L.) - PMC [pmc.ncbi.nlm.nih.gov]

The Induction of Plant Systemic Resistance by Ningnanmycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ningnanmycin, a cytosine nucleoside peptide antibiotic derived from Streptomyces noursei var. xichangensis, has demonstrated significant efficacy in controlling a wide range of plant diseases.[1] Its mode of action is multifaceted, involving not only direct antimicrobial activities but also, crucially, the induction of systemic resistance in plants. This dual capability makes this compound a subject of considerable interest for the development of sustainable agricultural protectants. This technical guide provides an in-depth examination of the mechanisms by which this compound elicits plant systemic resistance, focusing on the core signaling pathways, quantitative effects on host defense machinery, and the experimental protocols used to elucidate these functions.

Core Mechanism: A Dual-Pronged Approach

This compound's efficacy stems from a two-pronged strategy: direct inhibition of pathogens and induction of the plant's innate immune system.[2]

-

Direct Antimicrobial Action: this compound exhibits direct inhibitory effects against various plant pathogens. It has been shown to interfere with the growth of fungal hyphae and can directly bind to the coat proteins (CP) of viruses, such as Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY), thereby inhibiting viral assembly and replication.[2][3][4] This direct interaction disrupts the pathogen's life cycle, leading to a loss of pathogenicity.[3][5][6]

-

Induction of Systemic Resistance: Beyond its direct effects, this compound acts as a potent elicitor of the plant's immune system, triggering a state of heightened defense known as Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR).[1][2][7] This systemic response equips the plant with broad-spectrum, long-lasting protection against subsequent pathogen attacks. The activation of these pathways is evidenced by the upregulation of key signaling genes and the accumulation of defense-related molecules.[2][8][9]

Signaling Pathways Activated by this compound

This compound triggers a complex network of signaling pathways that converge to establish systemic resistance. The primary pathways involved are the Salicylic Acid (SA) and Jasmonic Acid (JA) signaling cascades, with evidence also pointing to the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][8][9]

Salicylic Acid (SA) Pathway (Systemic Acquired Resistance - SAR)

The SA pathway is a cornerstone of plant defense, primarily against biotrophic and hemibiotrophic pathogens. This compound treatment has been shown to enhance the biosynthesis of SA and activate key components of this pathway.[2][8] A critical regulator in this cascade is the Non-expressor of Pathogenesis-Related genes 1 (NPR1) . Following this compound application, the expression of the NPR1 gene is significantly increased.[1][2][7] NPR1 acts as a transcriptional co-activator that, upon activation, moves to the nucleus and induces the expression of a battery of defense genes, including Pathogenesis-Related (PR) proteins , which are key markers for SAR.[1][7]

Jasmonic Acid (JA) Pathway (Induced Systemic Resistance - ISR)

The JA pathway is typically associated with defense against necrotrophic pathogens and insect herbivores. This compound also induces this pathway, as indicated by the increased expression of genes like Jaz3 , a repressor protein in the JA signaling cascade.[1][2][7] The modulation of Jaz genes is a hallmark of ISR activation, suggesting that this compound leverages multiple defense strategies within the plant.

MAPK and Calcium Signaling

Transcriptomic studies have revealed that this compound treatment leads to the significant enrichment of differentially expressed genes (DEGs) in the plant-pathogen interaction and MAPK signaling pathways.[8][9][10] Key upregulated genes include receptor-like kinases (FLS2, RLK1) and a mitogen-activated protein kinase kinase kinase (MAPKKK).[8][9] Furthermore, calcium signaling genes, such as the calcium-binding protein CML19, are also upregulated, indicating that calcium ions act as crucial second messengers in the this compound-induced defense response.[8][9]

// Connections NNM -> Receptor [label="Binds to"]; Receptor -> {Ca, MAPK} [label="Activates"]; {Ca, MAPK} -> {SA_path, JA_path} [label="Modulates"]; SA_path -> NPR1 [label="Activates"]; JA_path -> Jaz3 [label="Induces"]; {MAPK, Ca} -> WRKYs [label="Activates"]; {NPR1, Jaz3, WRKYs} -> {PR, Enzymes} [label="Regulates Expression/\nActivity of"]; PR -> SAR; Enzymes -> {SAR, ISR}; } caption: "Signaling cascade initiated by this compound."

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies, illustrating the tangible effects of this compound on viral inhibition and the induction of host defense mechanisms.

Table 1: Antiviral Efficacy of this compound

| Pathogen | Host Plant | This compound Conc. | Efficacy/Effect | Reference |

| Tobacco Mosaic Virus (TMV) | Tobacco | 0.5 mg/mL | CP bands not visible after 72h in Western blot | [8] |

| Tobacco Mosaic Virus (TMV) | Tobacco BY-2 Protoplasts | 100-400 µg/mL | Progressive inhibition of TMV RNA accumulation | [11] |

| Potato Virus Y (PVY) | Nicotiana benthamiana | 500 µg/mL | Inhibits PVY replication | [4] |

| Potato Virus Y (PVY) | N/A (in vitro) | N/A | Binds to PVY Coat Protein with a Kd of 1.34 µmol/L | [4] |

Table 2: Induction of Defense-Related Enzymes

| Host Plant | Treatment | Enzyme | Effect | Reference |

| Tobacco | This compound | PAL, POD, SOD | Activity is promoted/stimulated | [1][7][9] |

Note: Specific activity units are often presented graphically in the source literature; the consistent qualitative observation is a significant increase in the activity of these key defense enzymes across multiple studies.

Table 3: Upregulation of Key Defense-Related Genes

| Host Plant System | Gene(s) | Effect | Analytical Method | Reference |

| TMV-infected Tobacco BY-2 Protoplasts | 383 genes | Upregulated | RNA-seq | [8][9] |

| TMV-infected Tobacco BY-2 Protoplasts | FLS2, RLK1, MAPKKK, CML19, WRKY40, WRKY70 | Upregulated | RT-qPCR | [8][9] |

| Tobacco | NPR1, Jaz3 | Expression Increased | Not specified | [1][7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

General Plant Treatment and Virus Inoculation

This protocol describes a typical workflow for assessing the protective effects of this compound against viral pathogens in a whole-plant system.

Measurement of Defense Enzyme Activity

This protocol outlines the spectrophotometric measurement of Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD) activity.

-

Tissue Homogenization:

-

Flash-freeze 0.5-1.0 g of leaf tissue in liquid nitrogen.

-

Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in an appropriate ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.8, for SOD and POD; 100 mM sodium borate buffer, pH 8.8, for PAL), often containing protective agents like EDTA and PVP.[1]

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 20-30 minutes.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

PAL Activity Assay:

-

The assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

-

The reaction mixture contains sodium borate buffer, the enzyme extract, and L-phenylalanine as the substrate.

-

The increase in absorbance at 290 nm due to the formation of trans-cinnamic acid is monitored over time using a spectrophotometer.[12] One unit of PAL activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.01 per hour.

-

-

POD Activity Assay:

-

The assay is commonly based on the oxidation of guaiacol in the presence of H₂O₂.

-

The reaction mixture consists of phosphate buffer, guaiacol solution, H₂O₂ solution, and the enzyme extract.[1]

-

The increase in absorbance at 470 nm, resulting from the formation of tetraguaiacol, is measured.[1] One unit of POD activity is defined as an increase in absorbance of 1.0 per minute per gram of fresh weight.[1]

-

-

SOD Activity Assay:

-

This assay measures the ability of SOD to inhibit the photochemical reduction of nitro-blue tetrazolium (NBT).

-

The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, riboflavin, and the enzyme extract. The reaction is initiated by placing the tubes under a fluorescent lamp.

-

The absorbance of the resulting formazan is read at 560 nm.[1] One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

-